molecular formula C25H23N3O4S B2493765 (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866349-01-1

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2493765
CAS No.: 866349-01-1
M. Wt: 461.54
InChI Key: PUFAKUZGLJXASW-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-Dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-based derivative featuring a sulfonamido imino group at position 2 and a 2-methylphenyl-substituted carboxamide at position 2. The unique structural features of this compound—such as the 3,4-dimethylbenzenesulfonamido group and the 2-methylphenyl substituent—contribute to its physicochemical and biological properties, distinguishing it from simpler chromene analogs.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-16-12-13-20(14-18(16)3)33(30,31)28-27-25-21(15-19-9-5-7-11-23(19)32-25)24(29)26-22-10-6-4-8-17(22)2/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFAKUZGLJXASW-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine, such as 2-methylphenylamine, under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the imino intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of chromene compounds exhibit significant anticancer properties. For instance, compounds similar to (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide have been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • The sulfonamide moiety in the compound is known for its anti-inflammatory properties. Research indicates that compounds containing this functional group can inhibit the activation of NLRP3 inflammasomes, which are implicated in various inflammatory diseases . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Antimicrobial Properties
    • Some studies have reported that chromene derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Anticancer Efficacy

In a study published in 2024, a series of chromene derivatives were synthesized and tested for their anticancer efficacy against breast cancer cell lines (MCF-7). The results indicated that certain modifications to the chromene structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapy agents .

Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds. Researchers demonstrated that these compounds could effectively inhibit the NLRP3 inflammasome pathway in vitro, leading to decreased production of pro-inflammatory cytokines. This finding supports the potential use of such compounds in developing new anti-inflammatory drugs .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cells
Anti-inflammatory EffectsInhibits NLRP3 inflammasome activation
Antimicrobial PropertiesDisrupts bacterial membranes and metabolic pathways

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The specific pathways involved can vary depending on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Variations

Key structural differences between the target compound and analogs include:

Compound Substituents Molecular Weight Key Features
Target Compound 3,4-Dimethylbenzenesulfonamido, 2-methylphenyl ~495 g/mol Enhanced lipophilicity due to methyl groups; potential kinase inhibition
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]ethanamide (13a, ) 4-Methylphenyl hydrazine, sulfamoylphenyl 357.38 g/mol Cyano group enhances electrophilicity; higher solubility
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one (3, ) 2-Aminophenyl imine, unsubstituted chromenone 264.3 g/mol Planar structure with intramolecular hydrogen bonding; lower molecular weight
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () 2-Methoxyphenyl, 3-methoxyphenyl ~420 g/mol Electron-donating methoxy groups; altered π-stacking behavior

Physicochemical and Spectral Properties

Melting Points and Solubility

  • The target compound’s melting point is expected to exceed 250°C (based on analogs like 13a, mp 288°C ), due to strong intermolecular interactions from the sulfonamido group.
  • Compared to compound 3 (mp 214–216°C, ), the sulfonamido and methyl groups reduce aqueous solubility but improve lipid membrane permeability.

Spectral Data

  • IR Spectroscopy: The sulfonamido group shows characteristic S=O stretches at ~1150–1350 cm⁻¹, while the imino group (C=N) appears near 1600 cm⁻¹ .
  • NMR : The 2-methylphenyl group exhibits aromatic protons as a multiplet (δ 7.0–7.5 ppm), and the 3,4-dimethylbenzenesulfonamido group shows singlet methyl peaks (δ ~2.3 ppm) .

Bioactivity and Functional Comparison

Kinase Inhibition

Chromene derivatives with sulfonamido groups (e.g., the target compound) exhibit tyrosine kinase inhibition via binding to ATP pockets, similar to compound 5 in . Substituents like 3,4-dimethylbenzenesulfonamido enhance hydrophobic interactions with kinase domains.

Antimicrobial Activity

Analogs with electron-withdrawing groups (e.g., chloro or cyano substituents, as in ) show stronger antimicrobial activity than the target compound, likely due to increased electrophilicity .

SAR Insights

  • Methyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., ) exhibit lower metabolic stability due to oxidative demethylation .
  • Sulfonamido vs. Hydrazine Linkers : Sulfonamido groups improve bioavailability compared to hydrazine-based analogs (e.g., 13a, ) .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol

The structure features a chromene core with a sulfonamide group, which is significant for its biological interactions.

Research suggests that compounds similar to this chromene derivative exhibit various biological activities, including:

  • Anticancer Activity : The sulfonamide moiety is known to interact with specific enzymes involved in cancer cell proliferation. Studies have indicated that such compounds can inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the sulfonamide group also suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of chromene demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Activity : Research indicated that similar sulfonamide-containing compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound. In a recent study, administration of the compound resulted in reduced tumor growth in xenograft models, suggesting its efficacy as an anticancer agent .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of bacterial folate synthesis
AntioxidantReduction of oxidative stress

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